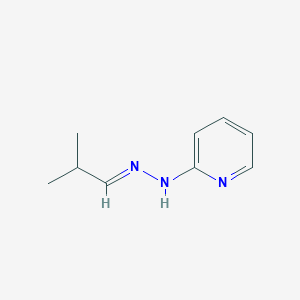
N-Isobutylidene-N'-pyridin-2-yl-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutylidene-N’-pyridin-2-yl-hydrazine is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isobutylidene-N’-pyridin-2-yl-hydrazine can be synthesized through the condensation reaction between isobutyraldehyde and 2-hydrazinopyridine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Isobutyraldehyde+2-Hydrazinopyridine→N-Isobutylidene-N’-pyridin-2-yl-hydrazine+H2O
Industrial Production Methods
In an industrial setting, the synthesis of N-Isobutylidene-N’-pyridin-2-yl-hydrazine can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Isobutylidene-N’-pyridin-2-yl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine and aldehyde.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: The corresponding hydrazine and aldehyde.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
N-Isobutylidene-N’-pyridin-2-yl-hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: Hydrazone derivatives are explored for their potential as therapeutic agents, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-Isobutylidene-N’-pyridin-2-yl-hydrazine exerts its effects depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its hydrazone functional group. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-Isobutylidene-N’-pyridin-2-yl-hydrazine: The parent compound.
N-Isobutylidene-N’-pyridin-3-yl-hydrazine: A similar compound with the hydrazone group attached to the 3-position of the pyridine ring.
N-Isobutylidene-N’-pyridin-4-yl-hydrazine: Another similar compound with the hydrazone group attached to the 4-position of the pyridine ring.
Uniqueness
N-Isobutylidene-N’-pyridin-2-yl-hydrazine is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. The position of the hydrazone group on the pyridine ring can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers.
Properties
IUPAC Name |
N-[(E)-2-methylpropylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8(2)7-11-12-9-5-3-4-6-10-9/h3-8H,1-2H3,(H,10,12)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWLCCIDLPWAHX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NNC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=N/NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
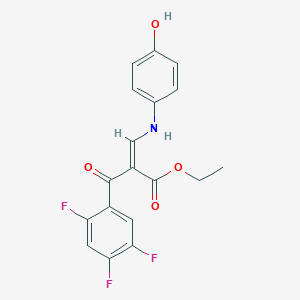

![4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide](/img/structure/B8040352.png)
![(8-acetyloxy-3-oxo-6-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-7-yl) acetate](/img/structure/B8040355.png)
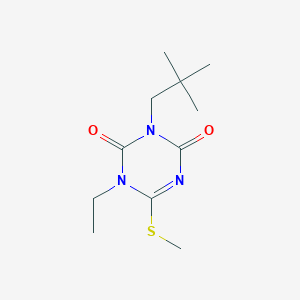
![5,6,7,8,9,9a-hexahydro-1H-imidazo[1,5-a]azepine](/img/structure/B8040371.png)
![4-[Dimethylamino(phenyl)methyl]-2,6-dimethylphenol](/img/structure/B8040379.png)
![4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one](/img/structure/B8040398.png)
![methyl N-[3-(dimethylsulfamoyl)-5-(methoxycarbonylamino)-2,4,6-trimethylphenyl]carbamate](/img/structure/B8040412.png)
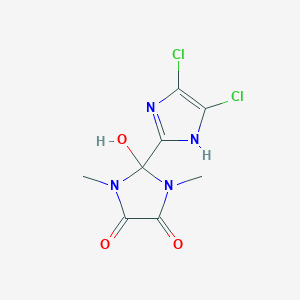

![2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid](/img/structure/B8040432.png)
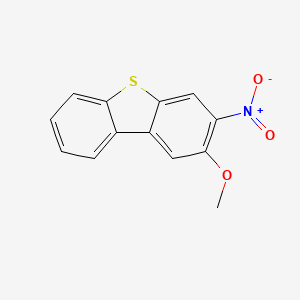
![1-(2,2-Dimethylpropyl)-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B8040437.png)
